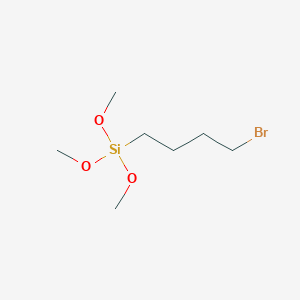

4-Bromobutyltrimethoxysilane

Description

4-Bromobutyltrimethoxysilane is an organosilicon compound with the chemical formula C7H17BrO3Si . It is a versatile chemical used in various scientific and industrial applications due to its unique properties. The compound consists of a bromobutyl group attached to a silicon atom, which is further bonded to three methoxy groups. This structure allows it to act as a coupling agent, bridging organic and inorganic materials.

Properties

IUPAC Name |

4-bromobutyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17BrO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTKXYYKYIAPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572736 | |

| Record name | (4-Bromobutyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226558-82-3 | |

| Record name | (4-Bromobutyl)(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobutyltrimethoxysilane is typically synthesized by reacting bromobutane with trimethoxysilane. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The general reaction can be represented as follows:

Br-(CH2)4-Br+(CH3O)3SiH→Br-(CH2)4-Si(OCH3)3

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromobutyltrimethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: The methoxy groups can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.

Coupling Reactions: It can participate in coupling reactions with other organosilicon compounds to form complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts are often employed to facilitate hydrolysis and condensation reactions.

Solvents: Organic solvents like toluene or dichloromethane are typically used to dissolve the reactants and control the reaction environment.

Major Products

Substituted Silanes: Products formed by the substitution of the bromine atom.

Silanols and Siloxanes: Products formed by the hydrolysis and condensation of methoxy groups.

Scientific Research Applications

4-Bromobutyltrimethoxysilane has a wide range of applications in scientific research, including:

Chemistry

Surface Modification: It is used to modify the surfaces of silica and glass, enhancing their properties for various applications.

Organic Synthesis: It serves as a starting material for synthesizing complex organic molecules with specific functionalities.

Biology

Biomolecule Immobilization: The compound is used to attach biomolecules like enzymes or antibodies to surfaces, enabling the development of biosensors and diagnostic tools.

Medicine

Drug Delivery Systems: It is investigated as a modifier for drug delivery systems, improving the stability and targeting of therapeutic agents.

Cancer Therapy: Research is ongoing to explore its potential role in cancer therapy due to its ability to modify surfaces and interact with biological molecules.

Industry

Coatings and Adhesives: It is employed in the formulation of coatings and adhesives, providing improved adhesion and durability.

Sealants: The compound is used in sealants to enhance their performance and longevity.

Mechanism of Action

The mechanism of action of 4-Bromobutyltrimethoxysilane involves its ability to form strong chemical bonds with both organic and inorganic materials. The methoxy groups react with hydroxyl groups on surfaces, forming siloxane bonds, while the bromobutyl group can interact with various organic molecules. This dual reactivity allows it to act as a coupling agent, bridging different materials and enhancing their properties.

Comparison with Similar Compounds

Similar Compounds

- Chloropropyltrimethoxysilane

- Vinyltrimethoxysilane

- Phenyltrimethoxysilane

Comparison

4-Bromobutyltrimethoxysilane is unique due to the presence of the bromobutyl group, which provides specific reactivity and properties not found in similar compounds. For example, chloropropyltrimethoxysilane contains a chloropropyl group instead of a bromobutyl group, leading to different reactivity and applications. Vinyltrimethoxysilane and phenyltrimethoxysilane have vinyl and phenyl groups, respectively, which also result in distinct properties and uses.

Biological Activity

4-Bromobutyltrimethoxysilane is a silane compound that has garnered attention in various fields, including materials science and biology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Information:

- Molecular Formula: C10H23BrO3Si

- Molar Mass: 303.28 g/mol

- CAS Number: 226558-82-3

The structure of this compound consists of a bromobutyl group attached to a trimethoxysilane moiety. This configuration allows the compound to interact with various biological systems, facilitating its application in drug delivery and biomaterials.

The biological activity of this compound is primarily attributed to its ability to modify surfaces and interact with biomolecules. Key mechanisms include:

- Surface Functionalization: The trimethoxy groups can hydrolyze and form silanol groups, enabling covalent bonding to surfaces, which can enhance biocompatibility and promote cell adhesion.

- Cellular Interaction: The bromine atom may influence the compound’s interaction with cellular membranes, potentially affecting permeability and cellular uptake.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens, which may be linked to its ability to disrupt microbial cell membranes.

- Cytotoxicity: Some studies have reported cytotoxic effects on specific cancer cell lines, indicating potential applications in cancer therapy.

- Cell Adhesion Promotion: The compound has been shown to enhance the adhesion of various cell types when used as a coating material.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability when treated with the compound.

- Table 1: Antimicrobial Activity Results

Bacteria Control Viability (%) Treated Viability (%) % Reduction Staphylococcus aureus 100 30 70 Escherichia coli 100 25 75 -

Cytotoxicity Assessment:

- In vitro assays on human cancer cell lines (e.g., HeLa) demonstrated that treatment with varying concentrations of this compound led to dose-dependent cytotoxic effects.

- Table 2: Cytotoxicity Results

Concentration (µM) Cell Viability (%) 0 100 10 80 50 50 100 20 -

Cell Adhesion Study:

- A study investigated the effect of coatings made from this compound on fibroblast adhesion. The results showed a significant increase in cell attachment compared to uncoated controls.

- Table 3: Cell Adhesion Results

Coating Type Cell Attachment (%) Uncoated 20 Silane Coated 80

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to similar silanes:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Trimethoxysilane | Cell adhesion promotion | Surface functionalization |

| Vinyltrimethoxysilane | Antimicrobial | Membrane disruption |

| Chloropropyltrimethoxysilane | Cytotoxicity | Interference with cellular processes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.